molecular formula C17H15ClO6 B13407120 Griseophenone CAS No. 7776-77-4

Griseophenone

Cat. No.: B13407120
CAS No.: 7776-77-4
M. Wt: 350.7 g/mol
InChI Key: ISLYVROQSJYFAZ-UHFFFAOYSA-N
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Description

Griseophenone is a natural spirocyclic polyketide compound produced by ascomycetes. It is an intermediate in the biosynthesis of griseofulvin, an antifungal medication used to treat dermatophyte infections

Preparation Methods

Synthetic Routes and Reaction Conditions

Griseophenone can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the oxidative coupling of phloroglucinol and orcinol to form this compound A . This intermediate is then converted to dehydrogriseofulvin through further oxidative coupling, followed by stereo-selective reduction to yield griseofulvin .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of the fungus Penicillium griseofulvum. The fermentation process produces griseofulvin, which can be further processed to isolate this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLYVROQSJYFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119065
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7776-77-4
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7776-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2,5]cyclohexadiene]-3,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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